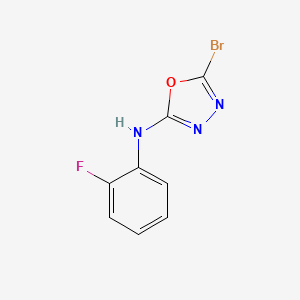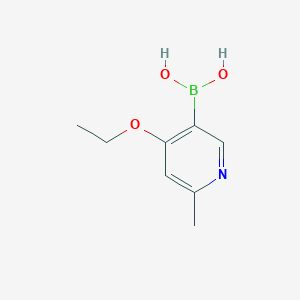
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid
Overview
Description
“(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is represented by the formula C8H12BNO3 .Chemical Reactions Analysis
Boronic acids, including “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid”, have been used in various chemical reactions. They can form reversible tetrahedral bonds with substrates such as enzymes, saccharides, and nucleic acids . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” include a molecular weight of 181 g/mol. More specific properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Scientific Research Applications
Chemical Synthesis
This compound is a versatile reagent in chemical synthesis. It can be used to introduce the boronic acid functional group into other chemical compounds, which is a crucial step in the synthesis of various organic molecules, including natural products and polymers.
Each of these applications leverages the unique chemical properties of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid , demonstrating its versatility and importance in scientific research .
Mechanism of Action
Target of Action
The primary target of the compound (4-Ethoxy-6-methylpyridin-3-yl)boronic acid is the carbon-carbon bond formation in organic compounds. This compound is a boronic acid derivative, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Mode of Action
The (4-Ethoxy-6-methylpyridin-3-yl)boronic acid interacts with its targets through a process called transmetalation. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid (4-Ethoxy-6-methylpyridin-3-yl)boronic acid acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The (4-Ethoxy-6-methylpyridin-3-yl)boronic acid affects the biochemical pathway of carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key method for creating biaryl compounds . These compounds are prevalent in various fields, including medicinal chemistry, materials science, and natural product synthesis .
Result of Action
The molecular effect of the action of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid is the formation of a new carbon-carbon bond. This bond formation results in the synthesis of biaryl compounds, which have various applications in medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction conditions are generally mild and tolerant to various functional groups . Furthermore, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development involving “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” and other boronic acids.
properties
IUPAC Name |
(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQEKCLRYHZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



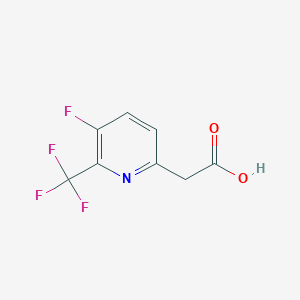
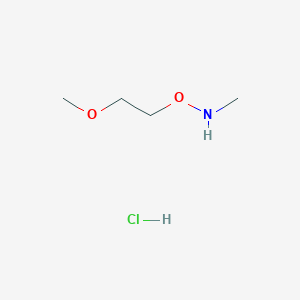
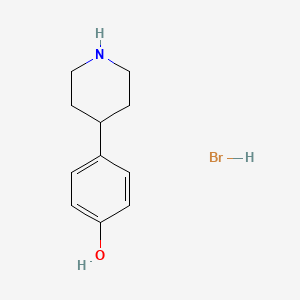
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)



